molecular formula C16H11Br4NO3 B5163724 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid

2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid

Cat. No. B5163724
M. Wt: 584.9 g/mol
InChI Key: RJBZRDNHVIKKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of the compound is complex, and it requires skilled professionals to produce it.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid is not well understood. However, it is believed that the compound interacts with the electronic structure of the organic semiconductor materials, leading to changes in their electrical properties. This interaction results in improved performance of the organic electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid. However, it has been reported that the compound is non-toxic and does not exhibit any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid is its potential application in the development of organic electronic devices. The compound has excellent electrical properties, which make it an attractive building block for the synthesis of organic semiconductors. However, the synthesis of the compound is complex and requires skilled professionals to produce it. The compound is also expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid. One of the significant areas of research is the development of new synthetic methods for the compound. The development of new synthetic methods will make the compound more accessible and affordable, which will enable its use in large-scale experiments. Another area of research is the study of the mechanism of action of the compound. A better understanding of the mechanism of action will enable the development of more efficient organic electronic devices. Finally, the compound's potential application in other fields of research, such as medicine and agriculture, should be explored.

Synthesis Methods

The synthesis of 2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid is complex and requires several steps. The first step involves the reaction of 2,3,4,5-tetrabromobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-ethylphenyl)glycine to form the corresponding amide. The final step involves the bromination of the amide using bromine in acetic acid to produce the desired compound.

Scientific Research Applications

2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br4NO3/c1-2-7-5-3-4-6-8(7)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBZRDNHVIKKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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